molecular formula C13H12ClNO4 B5643003 2-[(3-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester

2-[(3-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester

Cat. No.: B5643003
M. Wt: 281.69 g/mol
InChI Key: ODYZVGWYASXAFR-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, an amino group, and a furan ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound and an appropriate nucleophile.

    Amination: The amino group can be introduced through a reaction with an amine or ammonia under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the furan ring.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(3-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester
  • 2-[(3-Bromophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester
  • 2-[(3-Methylphenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester

Uniqueness

The uniqueness of 2-[(3-Chlorophenyl)amino]-4,5-dihydro-4-oxo-3-furancarboxylic acid ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(3-chloroanilino)-4-oxofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-4-8(14)6-9/h3-6,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYZVGWYASXAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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